1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile
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Overview
Description
1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile is a complex organic compound that belongs to the class of pyrroloquinoline derivatives
Preparation Methods
The synthesis of 1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Chemical Reactions Analysis
1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrroloquinoline derivatives.
Scientific Research Applications
1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: Its derivatives are studied for their interactions with enzymes and receptors, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile can be compared with other pyrroloquinoline derivatives, such as:
2-(1H-Indol-3-yl)quinazolin: Known for its biological activities and potential therapeutic applications.
Benzo[h]pyrano[2,3-b]quinolines: These compounds share similar synthetic routes and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H18ClN3O |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
1-benzoyl-2-(4-chlorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C27H18ClN3O/c28-21-13-10-19(11-14-21)24-25(26(32)20-7-2-1-3-8-20)31-22-9-5-4-6-18(22)12-15-23(31)27(24,16-29)17-30/h1-15,23-25H |
InChI Key |
AKIZFOBIXPHFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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